(ACETYLOXY)(PYRIDIN-3-YL)(PYRIMIDIN-2-YL)METHYL ACETATE
Overview
Description
(ACETYLOXY)(PYRIDIN-3-YL)(PYRIMIDIN-2-YL)METHYL ACETATE is a useful research compound. Its molecular formula is C14H13N3O4 and its molecular weight is 287.27 g/mol. The purity is usually 95%.
The exact mass of the compound pyridin-3-yl(pyrimidin-2-yl)methylene diacetate is 287.09060590 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Histone Deacetylase Inhibition for Anticancer Activity
The design and synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) demonstrate its application as an orally active histone deacetylase (HDAC) inhibitor. This compound selectively inhibits HDACs 1-3 and 11, showcasing significant antitumor activity in vivo and has advanced into clinical trials. The selective inhibition mechanism blocks cancer cell proliferation and induces apoptosis, highlighting its potential as an anticancer drug (Zhou et al., 2008).
Cognitive Disorders Treatment
6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943) is identified as a novel PDE9A inhibitor, showing promise in the treatment of cognitive disorders. This compound demonstrates selective inhibition over other PDE family members and exhibits procognitive activity in rodent models, confirming its potential as a pharmacological tool for clinical hypotheses testing in disease states associated with impairment of cGMP signaling or cognition (Verhoest et al., 2012).
Antimicrobial Agents
A series of compounds synthesized from citrazinic acid, including pyridines, pyrimidinones, oxazinones, and their derivatives, have been evaluated as antimicrobial agents. These compounds demonstrate good antibacterial and antifungal activities comparable to reference drugs such as streptomycin and fusidic acid. The synthesis approach utilizes 2-Chloro-6-ethoxy-4-acetylpyridine as a starting material, highlighting a novel pathway for developing antimicrobial agents (Hossan et al., 2012).
Fluorescent Probes for RNA Structure
Pyrrolo-C (PC), a fluorescent analog of cytidine, retains Watson-Crick base-pairing capacity with G and is proposed as a site-specific probe for RNA structure and dynamics. Its fluorescent properties make it a versatile probe for various buffer conditions, allowing for the monitoring of RNA/DNA complex formation and thermal denaturation of RNA duplexes. This highlights its application in studying RNA structure, dynamics, and function (Tinsley & Walter, 2006).
Anti-inflammatory Agents
Compounds synthesized using citrazinic acid as a starting material, including pyridines, pyrimidinones, and oxazinones, have shown promising anti-inflammatory activity. These compounds, through a series of chemical reactions involving cyanothioacetamide and ethyl chloroacetate, among others, have been compared to Prednisolone® and shown good anti-inflammatory properties, indicating their potential in developing new anti-inflammatory drugs (Amr et al., 2007).
Properties
IUPAC Name |
(acetyloxy-pyridin-3-yl-pyrimidin-2-ylmethyl) acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-10(18)20-14(21-11(2)19,12-5-3-6-15-9-12)13-16-7-4-8-17-13/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJPXZWLTRMQJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CN=CC=C1)(C2=NC=CC=N2)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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